Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate
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Description
The compound Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate is a derivative of the 1,8-naphthyridine family, which is known for its potential in creating bi- and tridentate ligands that can be used in metal complexes and for anchoring to semiconductor surfaces . Although the specific compound is not directly mentioned in the provided papers, the related compounds and their synthesis methods can offer insights into its properties and potential applications.
Synthesis Analysis
The synthesis of related 1,8-naphthyridine derivatives often involves Pfitzinger-type condensation reactions, as seen in the creation of 4-carboxy-1,8-naphthyridines . Additionally, the synthesis of ethyl canthinone-1-carboxylates from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate through Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed amidation reaction indicates the versatility of halogenated naphthyridine carboxylates in complex synthesis pathways . These methods could potentially be adapted for the synthesis of Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques, including single-crystal X-ray diffraction, which provides detailed information about the crystal packing and molecular conformation . The presence of intramolecular hydrogen bonds and the formation of two-dimensional networks through intermolecular interactions are common features that could also be expected in the Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate .
Chemical Reactions Analysis
The chemical reactivity of naphthyridine derivatives is highlighted by their ability to undergo various reactions, such as diazotization, coupling, and cyclization, to yield a diverse range of heterocyclic systems . The transformation of enamino esters into poly-substituted naphthyridine carboxylates further demonstrates the potential for chemical modifications and the synthesis of novel compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives can be inferred from related compounds. For instance, the thermal stability can be assessed through thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . The electronic absorption properties are influenced by the ligand components, which can be tuned for specific applications in metal complexes . The solubility, melting points, and other physicochemical properties are essential for understanding the compound's behavior in different environments and for its potential use in pharmaceuticals or materials science.
Scientific Research Applications
Crystal and Molecular Structure Studies
Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate, and related compounds have been studied for their crystal and molecular structures through single crystal X-ray diffraction. These studies highlight the potential of such compounds in understanding the stability and molecular interactions of chalcone derivatives, which are known for their diverse biological activities. The detailed analysis of crystal packing and intermolecular interactions provides insights into their reactivity and possible applications in material science and pharmaceuticals (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).
Neuroprotective Properties and Enzyme Inhibition
Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate derivatives, such as ITH4012, have shown to possess neuroprotective properties, reducing cell death induced by various stressors in cellular models. These compounds demonstrate an ability to elevate cytosolic calcium concentration, which could be related to their neuroprotective effects. Furthermore, they exhibit acetylcholinesterase-inhibiting activity, highlighting their potential as therapeutic agents for neurodegenerative diseases (Orozco, de los Ríos, Arias, León, García, Marco, Villarroya, & López, 2004).
Ligand Synthesis for Metal Complexes
The compound's structure serves as a basis for synthesizing ligands that are useful in the formation of metal complexes. These ligands, when anchored to semiconductor surfaces, facilitate lower energy electronic absorption, which is crucial for applications in photovoltaics and photocatalysis. The ability to directly synthesize bi- and tridentate ligands containing the naphthyridine moiety underscores the compound's versatility in materials science (Zong, Zhou, & Thummel, 2008).
Antibacterial Activity
Compounds structurally related to Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate have been explored for their antibacterial activity. Their ability to act against various bacterial strains makes them candidates for further biological study. The exploration of structure-activity relationships provides valuable insights into designing more effective antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds, including 1,8-naphthyridines, from Ethyl 4-((4-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate derivatives has been documented. These synthetic routes enable the production of compounds with potential applications in pharmaceuticals and organic electronics, showcasing the broad utility of the naphthyridine framework (Plisson & Chenault, 2001).
properties
IUPAC Name |
ethyl 4-(4-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-3-24-18(23)15-10-20-17-14(9-4-11(2)21-17)16(15)22-13-7-5-12(19)6-8-13/h4-10H,3H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLALWUBSVLPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Br)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate |
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